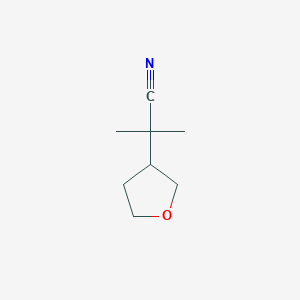
2-Methyl-2-(oxolan-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(oxolan-3-yl)propanenitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group attached to a propanenitrile backbone, with a methyl group and an oxolan (tetrahydrofuran) ring substituent. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(oxolan-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with an oxolan derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the nitrile group is introduced via nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Aplicaciones Científicas De Investigación
2-Methyl-2-(oxolan-3-yl)propanenitrile finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for binding with enzymes or receptors, influencing various biochemical pathways. The oxolan ring provides structural stability and can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
- 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile
- 2-Methyl-2-(oxolan-2-yl)propanenitrile
Comparison: 2-Methyl-2-(oxolan-3-yl)propanenitrile is unique due to the specific positioning of the oxolan ring and the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The presence of the oxolan ring in different positions can significantly alter the compound’s chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-methyl-2-(oxolan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-5H2,1-2H3 |
Clave InChI |
TXROCFLUTFPESV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





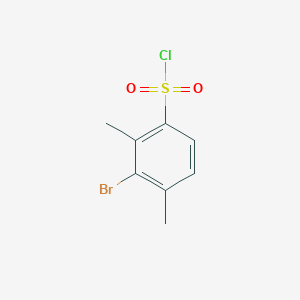
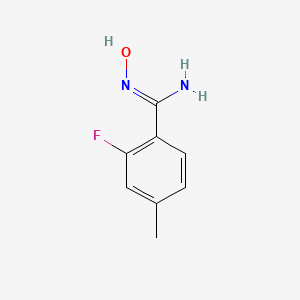


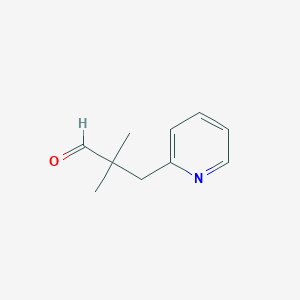
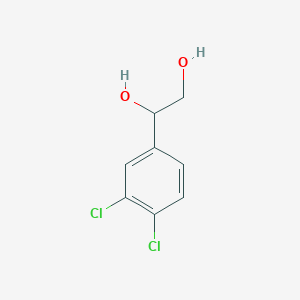
![Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
![N-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13613346.png)
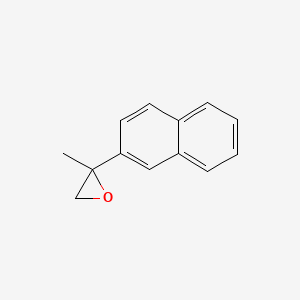
![Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-](/img/structure/B13613354.png)

